molecular formula C10H14N2O2 B13357939 (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol

(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol

Cat. No.: B13357939
M. Wt: 194.23 g/mol
InChI Key: DKSHUCDODMXORK-NXEZZACHSA-N
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Description

(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pyridine derivatives.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Pyridin-4-ylmethylamino Group: The pyridin-4-ylmethylamino group is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. For example, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream signaling pathways . This reactivation of p53 function can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((Pyridin-3-ylmethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a pyridin-3-ylmethylamino group.

    (3S,4R)-4-((Pyridin-2-ylmethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a pyridin-2-ylmethylamino group.

Uniqueness

The uniqueness of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol

InChI

InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1

InChI Key

DKSHUCDODMXORK-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=NC=C2

Origin of Product

United States

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